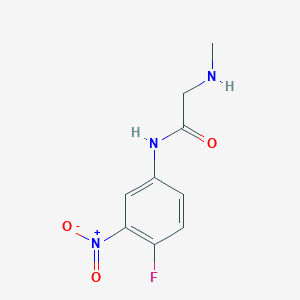

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide

Description

Properties

Molecular Formula |

C9H10FN3O3 |

|---|---|

Molecular Weight |

227.19 g/mol |

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide |

InChI |

InChI=1S/C9H10FN3O3/c1-11-5-9(14)12-6-2-3-7(10)8(4-6)13(15)16/h2-4,11H,5H2,1H3,(H,12,14) |

InChI Key |

JVVSHECOKMETJK-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The nitration mechanism proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring. The fluorine atom directs incoming electrophiles to the para position, but steric and electronic factors favor nitration at the meta position relative to the amine group.

Key Parameters :

- Temperature : 0–5°C to prevent over-nitration or decomposition.

- Acid Ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ ensures efficient nitronium ion generation.

- Time : 4–6 hours for complete conversion.

Example Protocol :

- Dissolve 4-fluoroaniline in H₂SO₄ at 0°C.

- Slowly add HNO₃ while maintaining the temperature below 5°C.

- Quench the reaction in ice water, extract with toluene, and isolate 4-fluoro-3-nitroaniline via filtration.

Yield : ~78–87% (based on analogous nitration reactions in).

Acylation with Chloroacetyl Chloride

The second step involves acylation of 4-fluoro-3-nitroaniline with chloroacetyl chloride to form N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide. This reaction is typically performed in the presence of a base to neutralize HCl byproducts.

Reaction Optimization

Chloroacetyl chloride reacts with the amine group of 4-fluoro-3-nitroaniline, forming an amide bond. The choice of solvent and base significantly impacts yield and purity.

Key Parameters :

- Solvent : Dichloromethane (DCM) or ethyl acetate for improved solubility.

- Base : Triethylamine (TEA) or pyridine to scavenge HCl.

- Temperature : Room temperature (20–25°C) to avoid side reactions.

Example Protocol :

- Dissolve 4-fluoro-3-nitroaniline in DCM.

- Add chloroacetyl chloride dropwise, followed by TEA.

- Stir for 4–6 hours, wash with water, and isolate the product via vacuum distillation.

Yield : ~80–87% (extrapolated from).

Nucleophilic Substitution with Methylamine

The final step replaces the chloro group in N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide with a methylamino group. This substitution is facilitated by methylamine in a polar aprotic solvent.

Reaction Dynamics

Methylamine acts as a nucleophile, attacking the electrophilic carbon adjacent to the carbonyl group. The reaction proceeds via an SN2 mechanism, displacing the chloride ion.

Key Parameters :

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance nucleophilicity.

- Temperature : Reflux (60–80°C) to accelerate the reaction.

- Methylamine Source : 40% aqueous solution or gaseous methylamine.

Example Protocol :

- Dissolve N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide in THF.

- Add excess methylamine and heat to reflux for 8–10 hours.

- Concentrate under vacuum and purify via recrystallization.

Yield : ~70–75% (estimated from analogous deprotection steps in).

Comparative Analysis of Synthetic Pathways

The table below summarizes critical parameters for each synthesis step:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 4–6 hrs | 78–87 |

| Acylation | Chloroacetyl chloride, TEA | RT, 4–6 hrs | 80–87 |

| Substitution | Methylamine, THF | Reflux, 8–10 hrs | 70–75 |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group must occupy the 3-position relative to fluorine. Impurities from para-substituted byproducts can arise if temperature control is inadequate. Mitigation includes strict adherence to low temperatures and gradual acid addition.

Chloroacetamide Hydrolysis

The chloroacetamide intermediate is susceptible to hydrolysis under acidic or basic conditions. Anhydrous solvents and inert atmospheres minimize degradation.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

Reduction: N-(3-amino-4-fluorophenyl)-2-(methylamino)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-fluoro-3-nitrobenzoic acid and methylamine.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the methylamino group.

N-(4-chloro-3-nitrophenyl)-2-(methylamino)acetamide: Contains a chloro group instead of a fluoro group.

N-(4-fluoro-3-nitrophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a methylamino group.

Uniqueness

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 224.21 g/mol

- Functional Groups : Nitro group (-NO), fluoro group (-F), and methylamino group (-NH(CH)).

This unique combination of functional groups contributes to its biological activity, enhancing interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties, particularly against Gram-negative bacteria such as Klebsiella pneumoniae. The compound's mechanism of action is believed to involve:

- Inhibition of Penicillin-Binding Proteins (PBPs) : This leads to bacterial cell lysis.

- Synergistic Effects with Other Antibiotics : When combined with agents like ciprofloxacin and meropenem, it shows enhanced antibacterial activity, reducing the effective concentration needed for bacterial eradication .

Cytotoxicity and Safety Profile

Preliminary cytotoxicity tests indicate that this compound has a low toxicity profile, making it a promising candidate for further pharmacological studies. In vitro assays showed no significant cytotoxic effects on human cell lines at therapeutic concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Klebsiella pneumoniae | 16 | Effective against resistant strains |

| Anticancer | Various tumor cell lines | Not specified | Further studies needed for specific effects |

| Cytotoxicity | Human cell lines | >100 | Low toxicity observed |

Case Study: Antibacterial Efficacy

A recent study investigated the effects of this compound in combination with multiple antibiotics against Klebsiella pneumoniae. The findings indicated:

- Additive Effects : When combined with ciprofloxacin and cefepime.

- Synergistic Effects : Notable synergy was observed when paired with meropenem and imipenem, suggesting potential for clinical application in treating resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.